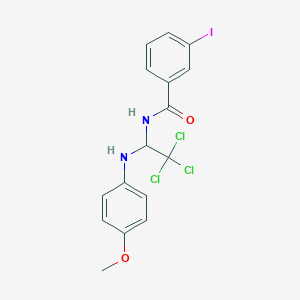
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O2 This compound is notable for its unique structure, which includes an iodine atom, a trichloromethyl group, and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2,2,2-trichloroacetyl chloride to form an intermediate compound.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.
Coupling Reaction: Finally, the iodinated intermediate is coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and iodine atom play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide
Uniqueness
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is unique due to the presence of the 4-methoxyaniline moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
303106-64-1 |
|---|---|
Formule moléculaire |
C16H14Cl3IN2O2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3IN2O2/c1-24-13-7-5-12(6-8-13)21-15(16(17,18)19)22-14(23)10-3-2-4-11(20)9-10/h2-9,15,21H,1H3,(H,22,23) |
Clé InChI |
RFICHUUIONSZKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


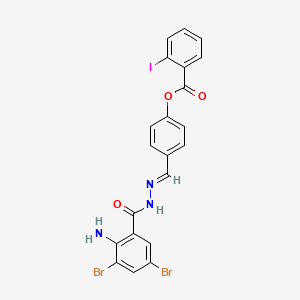
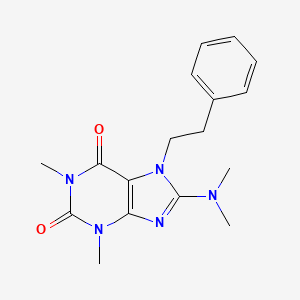
![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
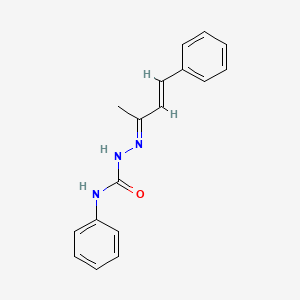
![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11970820.png)
![Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970825.png)

![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)
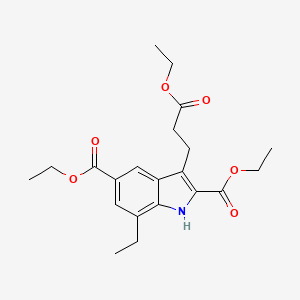
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11970837.png)

